molecular formula C23H28O2 B1234888 2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone

2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone

Cat. No.: B1234888
M. Wt: 336.5 g/mol
InChI Key: JLBHTGXFDNZNJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone is a member of biphenyls.

Scientific Research Applications

Molecular Structures and Crystallography The compound 2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone and its derivatives have been extensively studied for their molecular and crystal structures. Kutulya et al. (2008) detailed the molecular and crystal structures of a 4-hydroxy derivative of a closely related compound, emphasizing the orthorhombic crystal structure and the chair conformation of the cyclohexanone ring. The structure was elucidated using X-ray diffraction analysis, revealing significant details about the puckering parameters and hydrogen bonds, which contribute to the stability and properties of the compound (Kutulya et al., 2008). Similarly, Begum et al. (2012) examined a compound with a cyclohexanone ring, noting its chair conformation and the orientation of methoxycarbonyl groups. The study provided insights into how molecular interactions, like hydrogen bonds, influence the structural arrangement of such compounds (Begum et al., 2012).

Host-Guest Chemistry and Selective Inclusion The unique structural features of cyclohexanone derivatives also lend themselves to applications in host-guest chemistry. Barton et al. (2015) explored how a specific derivative acts as a host for the inclusion of cyclohexanone and its methyl isomers. This research highlighted the selective inclusion of these compounds in their higher energy axial methyl conformations, showcasing the compound's potential in creating specific molecular arrangements and interactions (Barton et al., 2015).

Spectroscopic Investigations and Antimicrobial Activity Barakat et al. (2015) synthesized 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone and conducted a comprehensive set of spectroscopic investigations, including NMR, FT-IR, MS, and X-ray crystallography. The study not only confirmed the molecular structure but also examined the antimicrobial activity of the compound, indicating its potential in biomedical applications (Barakat et al., 2015).

Properties

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

IUPAC Name

2-[hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C23H28O2/c1-15(2)20-14-9-16(3)21(23(20)25)22(24)19-12-10-18(11-13-19)17-7-5-4-6-8-17/h4-8,10-13,15-16,20-22,24H,9,14H2,1-3H3

InChI Key

JLBHTGXFDNZNJL-UHFFFAOYSA-N

SMILES

CC1CCC(C(=O)C1C(C2=CC=C(C=C2)C3=CC=CC=C3)O)C(C)C

Canonical SMILES

CC1CCC(C(=O)C1C(C2=CC=C(C=C2)C3=CC=CC=C3)O)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone
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2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone
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2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone
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2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone
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2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone
Reactant of Route 6
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2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone

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